molecular formula C11H15N3O2S B2844304 N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide CAS No. 1118788-38-7

N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide

Cat. No.: B2844304
CAS No.: 1118788-38-7
M. Wt: 253.32
InChI Key: LOJPJZWOWHYKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide is an organic compound that possesses a distinct structure characterized by a methylsulfanyl-substituted pyridine ring, an acetamide group, and a formamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate acyl chloride, which subsequently reacts with an amine to yield the desired compound. Reaction conditions typically involve mild temperatures and appropriate solvents such as dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction pathways but with optimized conditions for efficiency and yield. Large-scale production may involve continuous flow reactors and automated control systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the carbonyl group in the acetamide moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The pyridine ring is susceptible to nucleophilic substitution reactions, particularly at the position adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles including amines and thiols are commonly used in the reactions of this compound. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

  • Oxidation of the methylsulfanyl group yields the corresponding sulfoxide or sulfone derivatives.

  • Reduction of the carbonyl group produces the corresponding alcohol or amine derivatives.

  • Nucleophilic substitution on the pyridine ring generates a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide has diverse applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include serving as a lead compound in drug discovery for diseases where its target pathways are implicated.

  • Industry: It can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's formamido and acetamide groups may participate in hydrogen bonding and electrostatic interactions, stabilizing the binding to the target site. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparing N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide with similar compounds highlights its uniqueness:

  • Similar Compounds: Compounds like N-(2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}ethyl)acetamide or N-(2-{[2-(methylsulfanyl)pyridin-3-yl]amino}ethyl)acetamide share structural motifs but differ in specific functional groups.

That's a deep dive into the world of this compound

Properties

IUPAC Name

N-(2-acetamidoethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-8(15)12-6-7-13-10(16)9-4-3-5-14-11(9)17-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPJZWOWHYKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.